molecular formula C19H19ClF3NO2 B2750307 N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1795442-39-5

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2750307
CAS No.: 1795442-39-5
M. Wt: 385.81
InChI Key: UXGJYMZFMXOOLQ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by the presence of chlorophenyl, methoxyethyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chlorophenylacetonitrile with methoxyethylamine to form an intermediate, which is then reacted with 4-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(trifluoromethyl)benzamide: Shares the trifluoromethyl and chlorophenyl groups but lacks the methoxyethyl group.

    N-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide: Contains the methoxyethyl and trifluoromethylphenyl groups but lacks the chlorophenyl group.

Uniqueness

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxyethyl group may influence its solubility and reactivity.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3NO2/c1-26-17(15-4-2-3-5-16(15)20)12-24-18(25)11-8-13-6-9-14(10-7-13)19(21,22)23/h2-7,9-10,17H,8,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGJYMZFMXOOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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